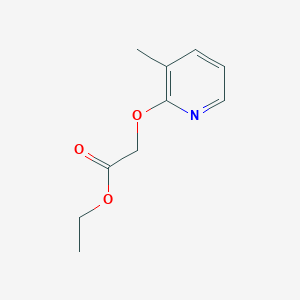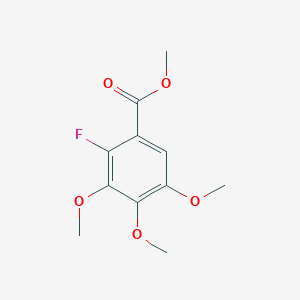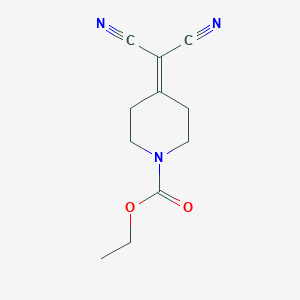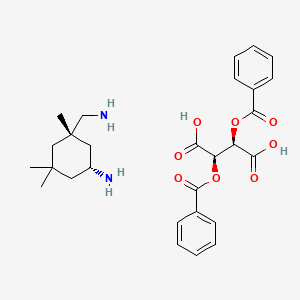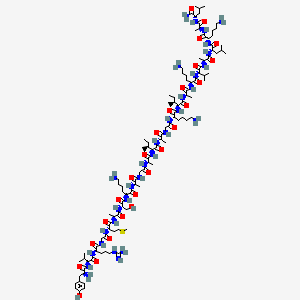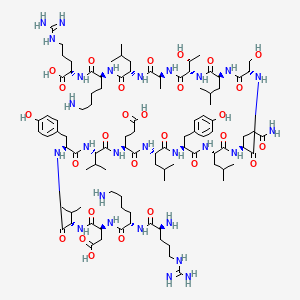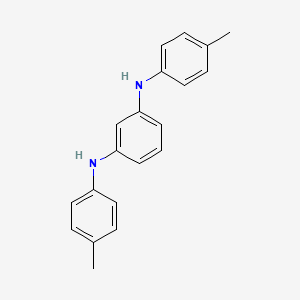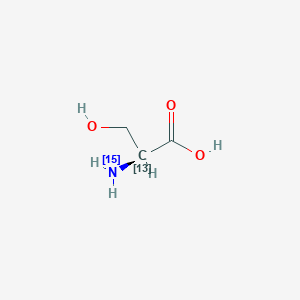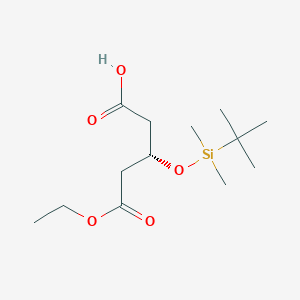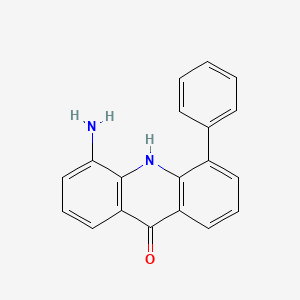
4-Amino-5-phenylacridin-9(10H)-one
Vue d'ensemble
Description
4-Amino-5-phenylacridin-9(10H)-one is a synthetic organic compound with a molecular formula of C19H14N2O. It is a member of the acridine family of compounds, which have been extensively studied for their biological and pharmacological properties. 4-Amino-5-phenylacridin-9(10H)-one has been shown to exhibit a range of biological activities, including antimicrobial, antitumor, and antiviral properties.
Applications De Recherche Scientifique
Therapeutic Agents for Disorders
Acridine derivatives, such as “4-AMINO-5-PHENYL-10H-ACRIDIN-9-ONE”, have been actively researched over the years as prospective therapeutic agents for a wide range of disorders . They have shown potential in treating diseases like cancer and Alzheimer’s disease .
Anti-Bacterial and Anti-Protozoal Applications
These compounds have also been found to be effective against bacterial and protozoal infections . They were among the first to be identified as potent anti-bacterial agents and are still used as effective disinfectants and anti-bacterials today .
DNA Intercalation
The mode of action of acridine is primarily through DNA intercalation . This process involves the insertion of the acridine molecule between the base pairs of the DNA double helix, which can impact biological processes involving DNA and related enzymes .
Anti-Cancer Treatment
Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results .
Luminescent Materials
Acridin-9(10H)-one based compounds have been used in the development of thermally activated delayed fluorescence (TADF) materials . These compounds possess a high rate constant of radiation (KR) and a high rate constant of reverse intersystem crossing (KRISC), making them ideal for applications in luminescent materials .
Organic Light-Emitting Diodes (OLEDs)
The compound has been used in the development of yellow organic light-emitting diodes (OLEDs) with excellent performance . The OLEDs exhibit a low turn-on voltage, high external quantum efficiency, and high power efficiency .
Mécanisme D'action
Target of Action
The primary target of 4-Amino-5-phenylacridin-9(10H)-one is the thermally activated delayed fluorescence (TADF) compounds . These compounds are designed to possess a high rate constant of radiation (KR) and a high rate constant of reverse intersystem crossing (KRISC) simultaneously .
Mode of Action
4-Amino-5-phenylacridin-9(10H)-one, when used as an acceptor in TADF compounds, interacts with its targets by attaching phenoxazine as the electron donor at the 3,6-sites of acridin-9(10H)-one . The unique sp2-hybridization of the nitrogen atom of the acridone ring leads to the quasi-equatorial conformation and the high molecular rigidity . This suppresses conformation relaxation and generates a high KR . The phosphorescence of the compound with unexpected higher energy than its fluorescence originates from the intermolecular through-space charge transfer state (TSCT) and the locally excited triplet states (3 LE) . Due to the multichannel RISC process from the TSCT and 3 LE states to the 1 CT state, a high KRISC is realized .
Biochemical Pathways
The affected biochemical pathway involves the reverse intersystem crossing (RISC) process . This process facilitates light emission in organic light-emitting diodes (OLEDs) and thereby achieves an internal quantum efficiency (IQE) of up to 100% . The energy splittings between the S1 (1 CT) and T1 (3 LE) states and the T1 and T2 (3 CT) states are gradually reduced, which facilitates the multichannel RISC .
Pharmacokinetics
The compound shows a short tadf lifetime of 16 μs and a high fluorescence quantum yield of 949%
Result of Action
The molecular and cellular effects of 4-Amino-5-phenylacridin-9(10H)-one’s action result in a high fluorescence quantum yield . The yellow organic light-emitting diode with the compound as the doped emitter exhibits excellent performance with a low turn-on voltage of 2.2 V, an external quantum efficiency of 30.6%, and a power efficiency of 109.9 lm W−1 .
Action Environment
The compound’s performance in oleds suggests that it may be stable and effective in various environments .
Propriétés
IUPAC Name |
4-amino-5-phenyl-10H-acridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O/c20-16-11-5-10-15-18(16)21-17-13(12-6-2-1-3-7-12)8-4-9-14(17)19(15)22/h1-11H,20H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGONNJZYFDPHQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2NC4=C(C3=O)C=CC=C4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587519 | |
| Record name | 4-Amino-5-phenylacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-phenylacridin-9(10H)-one | |
CAS RN |
893612-60-7 | |
| Record name | 4-Amino-5-phenylacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



